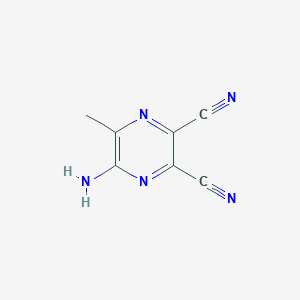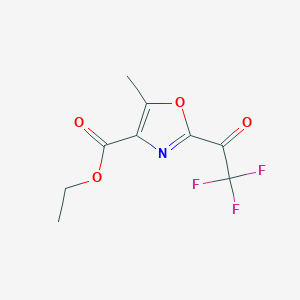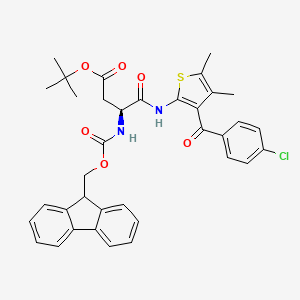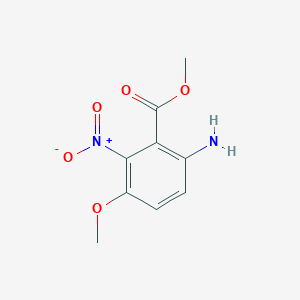
Methyl6-amino-3-methoxy-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-3-methoxy-2-nitrobenzoate is an organic compound with a complex structure that includes amino, methoxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-methoxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 3-methoxybenzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions. The final step involves the methylation of the amino group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Methyl 6-amino-3-methoxy-2-nitrobenzoate often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-amino-3-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso or nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like tin(II) chloride or iron in hydrochloric acid.
Substitution: Reagents like sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 6-amino-3-methoxy-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-3-methoxy-2-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
- 2-Methyl-3-nitroanisole
Uniqueness
Methyl 6-amino-3-methoxy-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the same aromatic ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10N2O5 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
methyl 6-amino-3-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-4-3-5(10)7(9(12)16-2)8(6)11(13)14/h3-4H,10H2,1-2H3 |
Clave InChI |
DAZRVXCFJHUVLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)N)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)



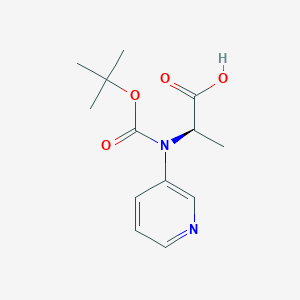
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
